molecular formula C9H10F3NO2S B13573211 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide

Cat. No.: B13573211
M. Wt: 253.24 g/mol
InChI Key: DHQUSXKBIIKPBO-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide typically involves the reaction of 3-(trifluoromethyl)benzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, advanced purification techniques such as distillation or crystallization may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts or under specific reaction conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfonic acids or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)ethane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

    1-(3-(Trifluoromethyl)phenyl)ethane-1-amine: Similar structure but with an amine group instead of a sulfonamide group.

    1-(3-(Trifluoromethyl)phenyl)ethane-1-alcohol: Similar structure but with an alcohol group instead of a sulfonamide group.

Uniqueness

1-(3-(Trifluoromethyl)phenyl)ethane-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group allows for specific interactions with biological targets. This combination makes the compound valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanesulfonamide

InChI

InChI=1S/C9H10F3NO2S/c1-6(16(13,14)15)7-3-2-4-8(5-7)9(10,11)12/h2-6H,1H3,(H2,13,14,15)

InChI Key

DHQUSXKBIIKPBO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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